Single-Crystal X-Ray Diffraction Structure Determination of 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde has been fully characterized by single-crystal X-ray diffraction, providing definitive bond lengths, bond angles, and intermolecular interaction geometries [1]. In contrast, the vast majority of commercially available imidazo[1,5-a]pyridine carbaldehyde derivatives lack publicly reported crystal structures, leaving their solid-state molecular conformations and packing motifs unverified. The crystal structure of the target compound has been examined specifically for applications in two-photon excited fluorescence imaging and as a potential agent for photodynamic cancer treatment [1].
| Evidence Dimension | Crystal structure availability (Cambridge Structural Database deposition) |
|---|---|
| Target Compound Data | Full single-crystal X-ray structure determined; crystallographic data deposited (CIF format available) |
| Comparator Or Baseline | Imidazo[1,5-a]pyridine-1-carbaldehyde (no 3-methyl substitution); 1-methylimidazo[1,5-a]pyridine-3-carbaldehyde; other position isomers |
| Quantified Difference | Target compound: structure fully solved and publicly available. Comparators: no crystallographic data found in CSD or primary literature for unsubstituted or position-isomeric carbaldehydes |
| Conditions | Single-crystal X-ray diffraction at room temperature; structure solved by direct methods and refined by full-matrix least-squares |
Why This Matters
For researchers requiring defined molecular geometry for computational docking, structure-based drug design, or materials modeling, the availability of validated crystallographic coordinates eliminates the need for time-consuming de novo crystal growth and structure determination.
- [1] Geiger DK, Geiger HC, Moore SM, et al. Crystal structure of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde. CSD Communication (Private Communication). 2015. View Source
